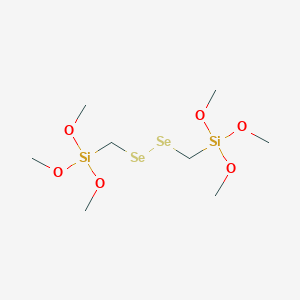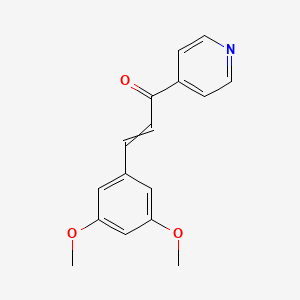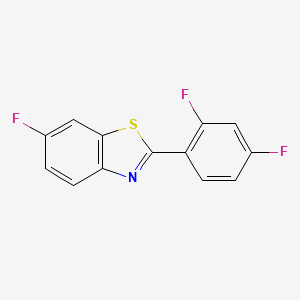
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a methoxymethyl group at position 4, a phenyl group at position 2, and a pyridin-2-yl group at position 6. These structural features contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-(methoxymethyl)pyrimidine with 2-phenylpyridine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-formyl-2-phenyl-6-(pyridin-2-yl)pyrimidine.
Reduction: Formation of 4-(methoxymethyl)-2-phenyl-1,2-dihydro-6-(pyridin-2-yl)pyrimidine.
Substitution: Formation of 4-(methoxymethyl)-2-(substituted phenyl)-6-(pyridin-2-yl)pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methoxymethyl)-2-phenyl-6-(pyridin-3-yl)pyrimidine: Similar structure but with the pyridinyl group at position 3.
4-(Methoxymethyl)-2-phenyl-6-(pyridin-4-yl)pyrimidine: Similar structure but with the pyridinyl group at position 4.
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
The unique combination of substituents in 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine imparts distinct chemical and biological properties compared to its analogs. The specific positioning of the methoxymethyl, phenyl, and pyridin-2-yl groups can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
CAS-Nummer |
922726-27-0 |
|---|---|
Molekularformel |
C17H15N3O |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
4-(methoxymethyl)-2-phenyl-6-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C17H15N3O/c1-21-12-14-11-16(15-9-5-6-10-18-15)20-17(19-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
InChI-Schlüssel |
TVUBURUMURHEJR-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)




![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)

![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)


![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
